molecular formula C12H15NO8 B015952 4-Nitrophenyl a-D-mannopyranoside CAS No. 10357-27-4

4-Nitrophenyl a-D-mannopyranoside

Cat. No.: B015952
CAS No.: 10357-27-4
M. Wt: 301.25 g/mol
InChI Key: IFBHRQDFSNCLOZ-GCHJQGSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl α-D-mannopyranoside is the enzyme α-mannosidase . This enzyme plays a crucial role in the degradation of glycoproteins and glycolipids by cleaving the terminal α-D-mannose residues in the oligosaccharides of glycoproteins and glycolipids .

Mode of Action

4-Nitrophenyl α-D-mannopyranoside acts as a chromogenic substrate for α-mannosidase . When the enzyme α-mannosidase acts on this compound, it cleaves the glycosidic bond, releasing 4-nitrophenol . This cleavage results in a color change, which can be detected spectrophotometrically .

Biochemical Pathways

The action of 4-Nitrophenyl α-D-mannopyranoside primarily affects the glycoside hydrolase activity in the biochemical pathway . The cleavage of this compound by α-mannosidase is a part of the broader catabolic process of glycoproteins and glycolipids. The downstream effects include the breakdown of complex carbohydrates, which is essential for various biological functions.

Pharmacokinetics

Its solubility in dmf is known to be 50 mg/ml , which could potentially influence its bioavailability.

Result of Action

The enzymatic action on 4-Nitrophenyl α-D-mannopyranoside results in the release of 4-nitrophenol , a yellow compound . This change can be measured spectrophotometrically, making this compound useful in enzyme assays for detecting and quantifying α-mannosidase activity .

Action Environment

The action, efficacy, and stability of 4-Nitrophenyl α-D-mannopyranoside can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Furthermore, the pH and ionic strength of the solution can impact the enzyme’s activity and, consequently, the compound’s efficacy as a substrate.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl a-D-mannopyranoside can be synthesized through the glycosylation of 4-nitrophenol with a suitable mannose derivative. The reaction typically involves the use of a glycosyl donor, such as a mannose trichloroacetimidate, and a Lewis acid catalyst like boron trifluoride etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar glycosylation reactions, optimized for yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl a-D-mannopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-mannosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-nitrophenol and mannose .

Common Reagents and Conditions

Major Products

The major products of the hydrolysis reaction are 4-nitrophenol and mannose .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specificity for alpha-mannosidase, making it a valuable tool for studying this particular enzyme. Its chromogenic properties allow for easy detection and quantification of enzyme activity, which is not always possible with other substrates .

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBHRQDFSNCLOZ-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299735
Record name p-Nitrophenyl α-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10357-27-4
Record name p-Nitrophenyl α-D-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10357-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrophenyl α-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl α-D-mannopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A colorimetric pNPG (p-nitrophenyl-β-D-glucopyranoside)-based assay was used for measuring β-glucosidase activity. In a total volume of 100 μL, 20 μL clear media supernatant containing β-glucosidase enzyme was added to 4 mM pNPG (Sigma-Aldrich, Inc. St. Louis, Mo.) solution in 50 mM sodium phosphate buffer at pH6.5. The reactions were incubated at pH 6.5, 45° C. for 1 hour. The reaction mixture was quenched with 100 μL of 1M sodium carbonate pH 11 solution. The absorbance of the solution was measured at 405 nm to determine the conversion of pNPG to p-nitrophenol. The release of p-nitrophenol (ε=17,700 M-1 cm-1) was measured at 405 nm to calculate β-glucosidase activity. Detectable β-glucosidase activity was observed under high throughput screening conditions (pH 7, 50° C.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl a-D-mannopyranoside
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl a-D-mannopyranoside
Reactant of Route 3
Reactant of Route 3
4-Nitrophenyl a-D-mannopyranoside
Reactant of Route 4
Reactant of Route 4
4-Nitrophenyl a-D-mannopyranoside
Reactant of Route 5
Reactant of Route 5
4-Nitrophenyl a-D-mannopyranoside
Reactant of Route 6
4-Nitrophenyl a-D-mannopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.